3(2H)-Pyridazinone, 2-(2-propenyl)-
Overview
Description
3(2H)-Pyridazinone, 2-(2-propenyl)-, also known as 2-(2-propenyl)pyridazin-3(2H)-one, is a heterocyclic organic compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Anti-inflammatory Activity
Pyridazin-3(2H)-one derivatives are well known for their pronounced anti-inflammatory activity . They can be used in the treatment of conditions like arthritis and other inflammatory diseases.
Cardiovascular Effects
These compounds have shown significant cardiovascular effects . They have been reported to possess antihypertensive and cardiotonic activities, making them potentially useful in the treatment of various heart conditions.
Analgesic and Antinociceptive Activities
Pyridazin-3(2H)-one derivatives are also known for their analgesic and antinociceptive activities . This means they can be used to relieve pain and block the detection of painful or injurious stimulus by sensory neurons.
Antiulcer Activities
These compounds have demonstrated antiulcer activities , suggesting potential use in the treatment of ulcers.
Antidiabetic Properties
Recent reports have also highlighted the antidiabetic properties of Pyridazin-3(2H)-one derivatives . This opens up possibilities for their use in managing diabetes.
Anticonvulsant Properties
Pyridazin-3(2H)-one derivatives have been reported as having anticonvulsant properties , indicating potential use in the treatment of epilepsy and other seizure disorders.
Antiasthmatic Properties
These compounds have also been reported as antiasthmatic agents , suggesting potential use in the treatment of asthma.
Antimicrobial Properties
Lastly, Pyridazin-3(2H)-one derivatives have shown antimicrobial properties , indicating potential use in combating various bacterial and fungal infections.
properties
IUPAC Name |
2-prop-2-enylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKHTWPFHMUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481803 | |
Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 2-(2-propenyl)- | |
CAS RN |
65536-87-0 | |
Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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